molecular formula C10H9NO2 B2499662 1h-Indole-5-carbaldehyde,4-methoxy- CAS No. 1367982-08-8

1h-Indole-5-carbaldehyde,4-methoxy-

Cat. No. B2499662
CAS RN: 1367982-08-8
M. Wt: 175.187
InChI Key: PIXBSSKSRDUTHS-UHFFFAOYSA-N
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Description

1h-Indole-5-carbaldehyde,4-methoxy- is a chemical compound that belongs to the indole family, characterized by a core structure that is common to many natural and synthetic compounds with significant biological activity. The compound's structure includes an indole ring system substituted with a methoxy group and an aldehyde functional group, which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of indole derivatives, such as 1h-Indole-5-carbaldehyde,4-methoxy-, often involves nucleophilic substitution reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as an electrophile reacting regioselectively at the 2-position with different nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Additionally, the synthesis of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde demonstrates the use of indole-3-carbaldehyde reacting with 4-methoxybenzyl chloride, followed by recrystallization to obtain the desired crystals .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, the crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and the 4-methoxyphenyl ring systems, indicating the spatial arrangement of the rings . This spatial arrangement can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions. The nucleophilic substitution reaction mentioned earlier is a key example of how indole compounds can be modified to produce new derivatives with different substituents . Moreover, the formation of hydrogen bonds, as seen in the molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, is another example of how indole derivatives can interact chemically, leading to the formation of ribbons and paired molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1h-Indole-5-carbaldehyde,4-methoxy- are influenced by their molecular structure. The presence of functional groups such as methoxy and aldehyde can affect the compound's polarity, solubility, and reactivity. The crystal packing of these compounds is often stabilized by van der Waals forces, as seen in the crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde . These properties are crucial for understanding the behavior of the compound in different environments and can be pivotal in the design of new materials or drugs.

Scientific Research Applications

Nucleophilic Substitution Reactions

1-Methoxyindole-3-carbaldehyde demonstrates versatility as an electrophile, engaging in regioselective nucleophilic substitution reactions at the 2-position with various nucleophiles. This leads to the formation of 2-substituted indole-3-carbaldehydes. The ability of a hydroxy or methoxy group at the 1-position of the indole skeleton to act as a leaving group under certain conditions broadens the scope of nucleophilic substitutions in indole chemistry. These findings highlight the compound's utility in synthesizing diverse indolic structures, contributing to the field of heterocyclic chemistry and potentially facilitating the discovery of novel compounds with biological activity (Yamada et al., 2012).

Structural Characterization and Crystallography

The structural elucidation of 1h-indole derivatives is critical in understanding their chemical behavior and potential applications. For instance, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone has been determined, revealing how molecules are paired and linked into ribbons via hydrogen bonds. This structural information is vital for the development of materials and molecules with specific properties, including pharmaceuticals, and provides insight into the interactions that govern molecular assembly and stability (Ali et al., 2005).

Biological Activity and Pharmacological Potential

Research on 1h-indole derivatives extends to their biological activities and potential pharmacological applications. For example, the isolation of new indole alkaloids from natural sources, such as Cleome droserifolia, has led to the discovery of compounds with significant biological activities. These compounds undergo rigorous structural analysis and biological testing to evaluate their potential as therapeutic agents. The discovery of new indole alkaloids enriches the pool of bioactive compounds and opens up new avenues for drug development and other applications in biotechnology and medicine (Hussain et al., 2015).

Synthetic Chemistry and Catalysis

1h-Indole derivatives are key intermediates in synthetic chemistry, enabling the creation of complex molecular architectures. Gold-catalyzed cycloisomerizations represent a method to prepare indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the compound's role in facilitating novel transformations. Such reactions underscore the importance of 1h-indole derivatives in developing new synthetic methodologies that can lead to the efficient production of complex molecules, with implications for material science, drug discovery, and the synthesis of natural products (Kothandaraman et al., 2011).

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their wide range of biological activities and their presence in numerous natural products and drugs . Future research may focus on exploring novel synthesis methods, investigating their biological activities, and developing new therapeutic applications.

properties

IUPAC Name

4-methoxy-1H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7(6-12)2-3-9-8(10)4-5-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXBSSKSRDUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1367982-08-8
Record name 4-methoxy-1H-indole-5-carbaldehyde
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